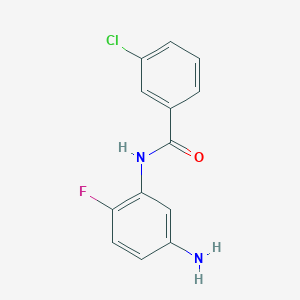

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide

Descripción

IUPAC Nomenclature and Molecular Formula Analysis

The systematic nomenclature of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide follows International Union of Pure and Applied Chemistry conventions, clearly indicating the substitution pattern on both aromatic rings. The compound bears the Chemical Abstracts Service registry number 926201-11-8, confirming its unique chemical identity within the comprehensive chemical database. The molecular formula C13H10ClFN2O accurately represents the atomic composition, containing thirteen carbon atoms, ten hydrogen atoms, one chlorine atom, one fluorine atom, two nitrogen atoms, and one oxygen atom.

The molecular weight of this compound is precisely determined as 264.68 grams per mole, which corresponds to the sum of atomic masses for all constituent elements. The structural features include a benzamide core with meta-chloro substitution on the benzoyl ring and a distinctive substitution pattern on the aniline ring featuring amino and fluoro substituents at the 5- and 2-positions, respectively. This particular arrangement creates an asymmetric electronic distribution that significantly influences the compound's chemical and physical properties.

Table 1: Fundamental Molecular Properties of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide

The canonical Simplified Molecular Input Line Entry System representation reveals the connectivity pattern and serves as a unique chemical identifier for database searches and computational modeling applications. The compound's structure can be divided into two distinct aromatic domains connected through an amide linkage, where the carbonyl carbon serves as the central connecting point between the 3-chlorobenzoyl and 5-amino-2-fluoroaniline moieties.

Crystallographic Data and Conformational Isomerism

Crystallographic analysis of benzamide derivatives, including N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide, reveals complex conformational behavior influenced by intramolecular and intermolecular interactions. Research on structurally related fluoro-substituted benzamides demonstrates that these compounds commonly exhibit conformational isomerism, particularly regarding the orientation of the amide functional group relative to the aromatic rings. The dihedral angles between aromatic rings and the amide plane serve as critical parameters for understanding molecular geometry and predicting solid-state packing arrangements.

Systematic crystallographic studies of fluoro-N-(pyridyl)benzamides have established that fluorine substitution significantly affects molecular conformation through both electronic and steric effects. The presence of fluorine at the ortho position relative to the amide nitrogen creates specific conformational preferences that influence hydrogen bonding patterns and crystal packing motifs. In the case of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide, the 2-fluoro substitution is expected to adopt either syn or anti conformations with respect to the amide nitrogen, depending on the balance between intramolecular interactions and crystal packing forces.

Table 2: Conformational Parameters for Benzamide Derivatives

The conformational analysis indicates that benzamide derivatives with ortho-fluorine substitution exhibit distinct preferences for specific geometric arrangements. The syn conformation typically promotes intermolecular N-H···O=C hydrogen bonding, leading to chain-like arrangements in the solid state, while anti conformations favor N-H···N interactions that create different packing motifs. These conformational differences have profound implications for the physical properties and potential applications of these compounds.

X-ray crystallography serves as the definitive method for determining three-dimensional molecular structures in the solid state. The technique employs Bragg diffraction principles to reveal atomic positions with high precision, enabling detailed analysis of bond lengths, bond angles, and intermolecular interactions. For N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide, crystallographic analysis would provide essential information about the preferred conformation and hydrogen bonding networks that stabilize the crystal structure.

Comparative Structural Analysis with Ortho/Meta/Para-Substituted Benzamide Derivatives

Comparative structural analysis reveals significant differences between N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide and its positional isomers, particularly regarding chlorine substitution patterns on the benzoyl ring. The meta-chloro substitution in the target compound creates distinct electronic and steric environments compared to ortho and para isomers, influencing both molecular conformation and intermolecular interactions. N-(5-Amino-2-fluorophenyl)-2-chlorobenzamide, the ortho-chloro isomer, exhibits different conformational preferences due to increased steric hindrance between the chlorine atom and the amide functionality.

Systematic comparison with N-(4-amino-2-fluorophenyl)-3-chlorobenzamide reveals the importance of amino group positioning on the fluorophenyl ring. The 4-amino isomer, with amino substitution para to the amide nitrogen, displays different hydrogen bonding capabilities and electronic distribution compared to the 5-amino derivative. These structural variations significantly affect the compounds' crystal packing arrangements and potential biological activities.

Table 3: Comparative Analysis of Substituted Benzamide Derivatives

The electronic effects of different substitution patterns create unique reactivity profiles for each isomer. Meta-chloro substitution provides moderate electron-withdrawing character without the strong resonance effects observed in para-substituted derivatives. This positioning allows for balanced electronic distribution while maintaining accessibility for potential chemical modifications. The ortho-chloro isomer experiences significant steric interactions that can restrict conformational flexibility and alter hydrogen bonding patterns.

Research on related benzamide derivatives demonstrates that amino group positioning critically affects hydrogen bonding networks and crystal packing motifs. The 5-amino-2-fluorophenyl substitution pattern in the target compound creates opportunities for both intramolecular and intermolecular hydrogen bonding, potentially leading to complex three-dimensional network structures in the solid state. Comparative analysis with methoxy-substituted analogs, such as N-(5-Amino-2-methoxyphenyl)-3-chlorobenzamide, reveals the specific influence of fluorine versus methoxy substitution on molecular properties and reactivity.

The systematic study of positional isomers provides valuable insights into structure-property relationships within this class of compounds. Each substitution pattern creates unique electronic environments that influence molecular geometry, intermolecular interactions, and potential applications in various research fields. Understanding these structural variations enables rational design of new derivatives with tailored properties for specific applications.

Propiedades

IUPAC Name |

N-(5-amino-2-fluorophenyl)-3-chlorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClFN2O/c14-9-3-1-2-8(6-9)13(18)17-12-7-10(16)4-5-11(12)15/h1-7H,16H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCOTVYUTBMMJFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(=O)NC2=C(C=CC(=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide typically involves the reaction of 5-amino-2-fluoroaniline with 3-chlorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform, under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification of the product may involve recrystallization or chromatographic techniques to achieve the desired quality.

Análisis De Reacciones Químicas

Types of Reactions

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives. Reduction reactions can convert the amino group to a hydroxylamine or aniline derivative.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Reagents like alkyl halides or acyl chlorides in the presence of a base.

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and appropriate ligands under inert atmosphere conditions.

Major Products Formed

Substitution: Various substituted benzamides.

Oxidation: Nitro or nitroso derivatives.

Reduction: Hydroxylamine or aniline derivatives.

Coupling: Biaryl compounds.

Aplicaciones Científicas De Investigación

Chemistry

- Building Block for Synthesis : This compound is utilized as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical reactions, including oxidation and substitution reactions.

- Reactivity : The compound can undergo oxidation to form nitro derivatives and can be reduced to yield corresponding amines. It also participates in nucleophilic substitution reactions with various reagents.

Biology

- Biochemical Probes : N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide is studied for its potential as a biochemical probe to investigate enzyme interactions and protein functions. The presence of the amino group enhances its ability to form hydrogen bonds, crucial for biological interactions.

- Enzyme Modulation : Preliminary studies suggest that this compound may modulate enzyme activity and receptor signaling pathways, making it valuable in biological research.

Medicine

- Therapeutic Potential : Research is ongoing to explore the compound's potential therapeutic properties, particularly its anti-inflammatory and anticancer activities. In vitro studies have indicated that it may inhibit cancer cell proliferation, especially in solid tumors .

- Antitumor Activity : Recent findings suggest that related compounds exhibit significant cytotoxicity against various cancer cell lines. For instance, preliminary data show promising IC50 values indicating that N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide could have similar antitumor effects .

Antitumor Activity Comparison

A comparative analysis of antitumor activity was conducted among several compounds:

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide | HepG2 | TBD | |

| Related Compound FNA | HepG2 | 1.30 | |

| SAHA | HepG2 | 17.25 |

This table illustrates the potential effectiveness of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide compared to known compounds.

Mecanismo De Acción

The mechanism of action of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and fluorine groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The chlorine atom may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

Table 1: Key Structural Analogs and Their Properties

Impact of Substituent Position and Functional Groups

- For example, replacing the amino group with methoxy (as in N-(5-Amino-2-methoxyphenyl)-4-chlorobenzamide) reduces polarity and may limit blood-brain barrier penetration .

- Halogen Substituents (Cl, F): 3-Chloro on Benzamide: Improves metabolic stability by reducing oxidative degradation. However, analogs with trifluoromethyl groups (e.g., compound 9 in ) exhibit cytotoxicity at higher concentrations .

- Heterocyclic Replacements:

Solubility and Cytotoxicity Considerations

- Low Solubility Issues: Compound 5 (ortho-substituted trifluoromethyl analog) in exhibited poor solubility, limiting its pharmacological utility despite high potency .

- Cytotoxicity in Trifluoromethyl Analogs: The trifluoromethyl group in compound 9 () led to cytotoxicity at elevated concentrations, highlighting a trade-off between potency and safety .

Actividad Biológica

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide is characterized by the following structural features:

- Amino Group : Enhances solubility and may participate in hydrogen bonding.

- Fluoro Group : Modifies electronic properties, potentially increasing binding affinity to biological targets.

- Chloro Group : May influence lipophilicity and metabolic stability.

The molecular formula is , with a molecular weight of approximately 252.68 g/mol.

The biological activity of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide is primarily attributed to its interaction with various molecular targets, such as enzymes and receptors. The presence of substituents (amino, fluoro, and chloro) can significantly affect the compound's binding affinity and specificity, which in turn influences its overall biological activity .

Antimicrobial Activity

Research indicates that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for related compounds range from 250 µg/mL to 1000 µg/mL against these pathogens .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| 3a | 250 | S. aureus |

| 3b | 350 | E. coli |

| 3c | 500 | Pseudomonas aeruginosa |

| 3d | 1000 | Bacillus cereus |

Anticancer Activity

The compound has also been investigated for its anticancer properties. Studies have shown that similar benzamide derivatives can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific signaling pathways and the modulation of gene expression .

Case Studies

-

Case Study on Antimicrobial Efficacy :

A study evaluated the antimicrobial efficacy of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide against resistant bacterial strains. The results indicated a promising antibacterial effect, particularly against Staphylococcus aureus, with an MIC value of 250 µg/mL. -

Case Study on Anticancer Potential :

In vitro studies demonstrated that the compound could inhibit the proliferation of cancer cells by inducing cell cycle arrest at the G1 phase. This was associated with upregulation of p21 and downregulation of cyclin D1, suggesting a mechanism that involves cell cycle regulation.

Q & A

Basic: What synthetic methodologies are recommended for N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide, and how can purity be optimized?

Methodological Answer:

The compound is typically synthesized via coupling reactions between 3-chlorobenzoyl chloride and 5-amino-2-fluorophenyl derivatives. Key steps include:

- Acylation : React 5-amino-2-fluoroaniline with 3-chlorobenzoyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere. Triethylamine is often used as a base to neutralize HCl byproducts .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from methanol/water mixtures improves purity. Monitoring by TLC and NMR ensures minimal byproducts (e.g., unreacted amine or acyl chloride) .

- Yield Optimization : Adjust stoichiometry (1.2:1 molar ratio of acyl chloride to amine) and reaction time (4–6 hours at 0–5°C) to reduce side reactions. Yield typically ranges from 65–80% .

Basic: Which spectroscopic techniques are critical for characterizing N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide?

Methodological Answer:

- ¹H/¹³C NMR : Identifies functional groups and confirms regiochemistry. For example:

- FTIR : Confirms amide C=O stretch (~1675 cm⁻¹), aromatic C=C (~1590 cm⁻¹), and NH stretches (~3290 cm⁻¹) .

- Mass Spectrometry (ESI-MS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₀ClFN₂O: 280.04; observed: 280.1) .

Advanced: How can SHELX programs resolve challenges in crystallizing N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide?

Methodological Answer:

Crystallization issues (e.g., twinning, poor diffraction) are common due to flexible substituents. SHELX workflows address these via:

- Data Collection : Use graphite-monochromated MoKα radiation (λ = 0.71073 Å) at 100–150 K. Collect high-resolution data (θ > 25°) to improve R-factor accuracy .

- Structure Solution : Direct methods (SHELXT) locate heavy atoms (Cl, F), followed by iterative refinement (SHELXL) with anisotropic displacement parameters. Hydrogen atoms are added via riding models .

- Validation : Check for disorder using PLATON; apply TWIN commands for twinned crystals. Final R₁ values < 0.05 indicate reliable structures .

Advanced: What methodological pitfalls arise when correlating in silico predictions with experimental cytotoxicity data for this compound?

Methodological Answer:

Discrepancies often stem from:

- Solubility Issues : Poor aqueous solubility (common in chlorobenzamides) may reduce bioavailability in MTT assays. Pre-solubilize in DMSO (<0.1% v/v) and validate with controls .

- Target Selectivity : In silico models (e.g., EGFR kinase docking) may overlook off-target effects. Validate with kinase profiling panels or RNA-seq .

- IC₅₀ Variability : Use standardized protocols (e.g., 5 × 10³ cells/well, 48-hour exposure) and triplicate runs. For example, BATU-02 (a 3-chlorobenzamide analog) showed IC₅₀ = 31.25 µg/mL in T47D cells vs. 62.5 µg/mL for 5-FU .

Advanced: How can metal coordination studies inform the reactivity of N-(5-Amino-2-fluorophenyl)-3-chlorobenzamide?

Methodological Answer:

- Dethiocyanation Reactions : Co(II) or Cu(II) salts catalyze ligand decomposition. For example, CoCl₂ promotes dethiocyanation in analogous benzothiazole derivatives, forming simpler amides .

- Complex Stability : Characterize using UV-Vis (d-d transitions) and cyclic voltammetry. Stability constants (log β) > 4.0 suggest viable metal-ligand interactions .

- XAFS Analysis : Resolve coordination geometry (e.g., octahedral vs. tetrahedral) and bond lengths (M–N/O ~2.0 Å) .

Advanced: Designing SAR Studies for Anticancer Activity – What substituent modifications are most impactful?

Methodological Answer:

- Electron-Withdrawing Groups : Fluorine at the 2-position (as in the target compound) enhances metabolic stability. Chlorine at the 3-position increases lipophilicity (logP ~2.8) .

- Amino Group Modifications : Acetylation reduces cytotoxicity (e.g., IC₅₀ increases from 31.25 to >100 µg/mL), highlighting the NH₂ group’s role in target binding .

- Heterocyclic Replacements : Replacing the phenyl ring with benzimidazole (as in compound 6, ) improves potency (IC₅₀ = 25 µg/mL) via π-π stacking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.